5,5-Dimethyl-4-thia-1-hexene
Overview
Description
5,5-Dimethyl-4-thia-1-hexene is a useful research compound. Its molecular formula is C7H14S and its molecular weight is 130.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biofuel Production
Research into biofuels has explored the conversion of compounds like 1-hexene, a molecule structurally related to 5,5-Dimethyl-4-thia-1-hexene, into jet and diesel fuels. For instance, a process developed for the conversion of 1-hexene to jet and diesel fuels shows the potential for creating full-performance hydrocarbon fuels from bio-ethanol, highlighting the relevance of structurally similar compounds in renewable energy sources (Harvey & Meylemans, 2014).
Chemical Catalysis
The study of adsorption and reaction on H-ZSM-5 revealed the transformation of 1-butene to various products, including dimers, suggesting potential pathways for chemical synthesis involving this compound (Kondo et al., 1997). Additionally, selective dimerization of propylene to branched hexenes using solid catalysts indicates the possibility of utilizing similar compounds for targeted organic synthesis (Comito et al., 2017).
Polymer Science
The incorporation of cyclic diols derived from naturally occurring acids into copolyesters by Lavilla et al. (2014) and the functionalization of polyethylenes as explored by Aaltonen & Löfgren (1997) point towards the utility of derivatives of this compound in developing new polymeric materials with enhanced properties and biodegradability.
Catalytic Activity and Poisoning
Investigations into the alkylation performance of thiophene and its derivatives with 1-hexene, examining the influence of model poisons on alkene oligomerization, shed light on the robustness and vulnerability of catalysts in the presence of compounds like this compound (Zhang et al., 2006).
Properties
IUPAC Name |
2-methyl-2-prop-2-enylsulfanylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14S/c1-5-6-8-7(2,3)4/h5H,1,6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBMCVKDUXKQRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191284 | |
Record name | 3-((1,1-Dimethylethyl)thio)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37850-75-2 | |
Record name | 3-((1,1-Dimethylethyl)thio)-1-propene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037850752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-((1,1-Dimethylethyl)thio)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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